molecular formula C14H16N2O2S B2441821 N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide CAS No. 1797708-68-9

N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide

Cat. No.: B2441821
CAS No.: 1797708-68-9
M. Wt: 276.35
InChI Key: QAZWDGLZNHAFFS-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzoxathiine ring fused with a carboxamide group, and a cyanomethyl and propyl substituent. Its distinct chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzoxathiine precursor with cyanomethyl and propyl reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include the use of high-purity reagents and advanced purification techniques like chromatography to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzoxathiine ring, while reduction could lead to the formation of reduced amide derivatives .

Scientific Research Applications

N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it might interfere with the glycolytic process or lipid metabolism in cells, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

  • N-cyanomethyl-2,3-dimethylpyridinium salts
  • N-cyanoacetamides
  • N-cyanomethyl-2-chloroisonicotinamide

Uniqueness

Compared to these similar compounds, N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide stands out due to its unique benzoxathiine ring structure and the presence of both cyanomethyl and propyl groups. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-2,3-dihydro-1,4-benzoxathiine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-8-16(9-7-15)14(17)12-10-19-13-6-4-3-5-11(13)18-12/h3-6,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWDGLZNHAFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1CSC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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